Butanedioic acid, octenyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of butanedioic acid, octenyl- can be achieved through esterification reactions. One common method involves the reaction of butanedioic acid (succinic acid) with octenol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
Industrial production of butanedioic acid, octenyl- often involves microbial fermentation processes. For instance, sodium succinate fermentation liquor can be obtained through microbial fermentation. The pH of the fermentation liquor is adjusted, followed by solid-liquid separation, decolorization, and crystallization to obtain high-purity butanedioic acid .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, octenyl- undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Oxidation: Reaction with oxidizing agents to form oxidation products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles to replace functional groups.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Esterification: Formation of esters.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
Butanedioic acid, octenyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a potential bio-based chemical.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of biodegradable polymers, plasticizers, and as a food additive.
Mechanism of Action
The mechanism of action of butanedioic acid, octenyl- involves its participation in various biochemical pathways. It acts as an intermediate in the Krebs cycle, where it is converted to fumaric acid and FADH2. This conversion is essential for the production of energy in the form of ATP. Additionally, it has been shown to have antimicrobial properties due to its acidic nature .
Comparison with Similar Compounds
Butanedioic acid, octenyl- can be compared with other similar compounds such as:
Butanedioic acid (Succinic acid): A dicarboxylic acid with similar chemical properties but without the octenyl group.
Octenyl succinate: Another ester derivative of succinic acid with similar applications.
Adipic acid: A dicarboxylic acid with a longer carbon chain, used in the production of nylon and other polymers.
The uniqueness of butanedioic acid, octenyl- lies in its combination of the succinic acid backbone with the octenyl group, which imparts unique chemical and physical properties, making it suitable for specific applications in various fields .
Properties
CAS No. |
28805-58-5 |
---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
2-[(E)-oct-1-enyl]butanedioic acid |
InChI |
InChI=1S/C12H20O4/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14/h7-8,10H,2-6,9H2,1H3,(H,13,14)(H,15,16)/b8-7+ |
InChI Key |
KCYQMQGPYWZZNJ-BQYQJAHWSA-N |
SMILES |
C=CCCCCCCOC(=O)CCC(=O)O |
Isomeric SMILES |
CCCCCC/C=C/C(CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCC=CC(CC(=O)O)C(=O)O |
28805-58-5 | |
physical_description |
Liquid |
Related CAS |
54163-66-5 (di-hydrochloride salt) 58641-28-4 (di-potassium salt) |
Synonyms |
octenyl butanedioic acid octenyl succinate octenyl succinate, dipotassium salt octenyl succinate, disodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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